![molecular formula C21H16FN5O4S B2436812 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-66-3](/img/no-structure.png)

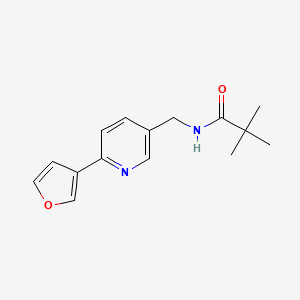

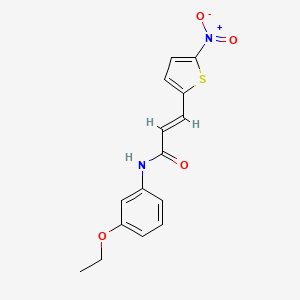

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16FN5O4S and its molecular weight is 453.45. The purity is usually 95%.

BenchChem offers high-quality 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, focusing on six unique applications:

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and liver cancer (HepG2) . The compound’s ability to induce apoptosis and alter cell cycle progression makes it a promising candidate for further development in cancer therapy.

Antimicrobial Properties

The pyrimido[4,5-d]pyrimidine scaffold is known for its antimicrobial activity. This compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .

Mécanisme D'action

Target of Action

Similar compounds with pyrimido[4,5-d]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Result of Action

Similar compounds have been reported to show significant cytotoxic activities against various cell lines . This suggests that the compound could potentially have anti-cancer properties.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-nitrophenylacetic acid, which is then converted to 4-nitrophenylacetic acid hydrazide. The second intermediate is 5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "4-fluorobenzyl chloride", "thiourea", "sodium hydroxide", "hydrazine hydrate", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "acetic acid", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 4-nitrophenylacetic acid by reacting 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and sulfuric acid.", "Step 2: Conversion of 4-nitrophenylacetic acid to 4-nitrophenylacetic acid hydrazide by reacting with hydrazine hydrate in the presence of acetic anhydride.", "Step 3: Synthesis of 5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione by reacting 4-fluorobenzyl chloride with thiourea in the presence of sodium bicarbonate and acetic acid, followed by reaction with methyl iodide and ethyl acetoacetate.", "Step 4: Coupling of the two intermediates by reacting 5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with 4-nitrophenylacetic acid hydrazide in the presence of acetic acid and sulfuric acid to form the final product." ] } | |

Numéro CAS |

847190-66-3 |

Nom du produit |

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |

Formule moléculaire |

C21H16FN5O4S |

Poids moléculaire |

453.45 |

Nom IUPAC |

5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(32-11-12-3-7-14(22)8-4-12)24-17(23-18)13-5-9-15(10-6-13)27(30)31/h3-10H,11H2,1-2H3 |

Clé InChI |

VQKBIMOIWKCEPZ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide](/img/structure/B2436730.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide](/img/structure/B2436738.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2436740.png)

![2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2436743.png)

![methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]pentanoate](/img/structure/B2436746.png)

![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)